molecular formula C4H7N5O B1308310 N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide CAS No. 80616-55-3

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B1308310
CAS No.: 80616-55-3
M. Wt: 141.13 g/mol
InChI Key: AVOUZJMBBMFBNB-UHFFFAOYSA-N
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Description

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide is a chemical compound that belongs to the class of 1,2,4-triazoles

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, sodium cyanate, and various acids and bases for hydrolysis and cyclization reactions . Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions include various substituted triazoles and amine derivatives, which are of significant interest in medicinal chemistry for their potential therapeutic properties .

Scientific Research Applications

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal activity . The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as:

Uniqueness

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Biological Activity

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antifungal, antibacterial, and potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its ability to interact with biological targets. The presence of the amino group enhances its reactivity and potential for forming hydrogen bonds with enzymes and receptors.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It acts by inhibiting enzymes involved in fungal cell wall synthesis, which is critical for the survival and integrity of fungal cells. For instance:

  • Mechanism : The compound inhibits the enzyme chitin synthase, leading to compromised cell wall integrity and eventual cell death in fungi.

Antibacterial Activity

The compound has also been investigated for its antibacterial effects against various Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit bacterial growth effectively:

  • Efficacy : In vitro assays demonstrate that this compound has minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through various pathways:

  • Cell Line Studies : In studies using human cancer cell lines, the compound demonstrated cytotoxic effects with IC50 values indicating potent activity against specific cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Research has focused on modifying the triazole ring and substituents to enhance efficacy:

ModificationEffect on Activity
Addition of halogensIncreased antibacterial potency
Alteration of acetamide groupImproved antifungal activity
Variations in side chainsEnhanced anticancer effects

Case Studies

Several case studies highlight the compound's potential in therapeutic applications:

  • Antifungal Efficacy : A study conducted on Candida species revealed that this compound exhibited a significant reduction in fungal load when tested in vivo .
  • Antibacterial Action : In a comparative study against standard antibiotics like penicillin and tetracycline, this compound showed superior activity against resistant strains of Staphylococcus aureus .
  • Cytotoxicity in Cancer Models : In vitro tests on breast cancer cell lines indicated that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers .

Properties

IUPAC Name

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c1-2(10)6-4-7-3(5)8-9-4/h1H3,(H4,5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOUZJMBBMFBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NNC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398507
Record name N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80616-55-3
Record name N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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